molecular formula C16H10Cl4F3N3O3 B11710323 4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B11710323
M. Wt: 491.1 g/mol
InChI Key: WBKHXAIBKOCZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl4N3O3 It is known for its unique chemical structure, which includes nitro, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple stepsThe final step often involves the formation of the benzamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C16H10Cl4F3N3O3

Molecular Weight

491.1 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C16H10Cl4F3N3O3/c17-11-6-3-9(16(21,22)23)7-12(11)24-14(15(18,19)20)25-13(27)8-1-4-10(5-2-8)26(28)29/h1-7,14,24H,(H,25,27)

InChI Key

WBKHXAIBKOCZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.